1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC17468332
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3 |
| Standard InChI Key | CBEWVBHYFSKLPD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=C(C=CC(=C1)F)Cl)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring with chlorine and fluorine substituents at the 2- and 5-positions, respectively, and a 2-methylpropylamine group attached to the 1-position of the ring. This configuration introduces steric and electronic effects that influence reactivity and binding affinity. The IUPAC name, 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine, reflects this substitution pattern .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.67 g/mol | |
| SMILES Notation | CC(C)C(C1=C(C=CC(=C1)F)Cl)N | |
| InChI Key | CBEWVBHYFSKLPD-UHFFFAOYSA-N |
The SMILES string encodes the branched amine and halogenated aromatic system . Computational models predict a planar phenyl ring with the amine group adopting a conformation that minimizes steric hindrance from the methyl substituents .
Spectroscopic and Computational Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and electronic environments. The amine group’s N–H stretching vibration typically appears near 3300–3500 cm, while aromatic C–Cl and C–F stretches occur at 550–850 cm and 1000–1100 cm, respectively . Density Functional Theory (DFT) calculations corroborate these assignments, revealing charge distribution patterns that favor electrophilic substitution at the para position relative to the fluorine atom .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves multi-step organic reactions, often beginning with halogenation of a precursor aromatic ring. A common route includes:
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Friedel-Crafts Acylation: Introduction of an acetyl group to 2-chloro-5-fluorobenzene.
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Reductive Amination: Conversion of the ketone intermediate to the amine using sodium cyanoborohydride or catalytic hydrogenation.
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Branching Introduction: Alkylation with methyl groups to form the 2-methylpropylamine side chain .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl, acetyl chloride, 0°C | 78 | |
| Reductive Amination | NaBHCN, NHOAc, MeOH | 65 |
Reactivity Profile
The amine group participates in nucleophilic substitution and condensation reactions, enabling derivatization. For example, acylation with chloroacetyl chloride yields amide derivatives, while reaction with aldehydes forms Schiff bases. The halogen atoms facilitate cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce additional aromatic groups .
Research Findings and Comparative Analysis
Stability and Solubility
The compound exhibits moderate aqueous solubility (~1.2 mg/mL at 25°C) due to its hydrophobic aromatic ring, necessitating formulation with co-solvents for biological testing . Accelerated stability studies indicate degradation <5% after 6 months at 4°C, primarily via oxidative deamination.
Table 3: Analog Comparison
Positional isomerism significantly affects bioactivity, with ortho-substituted fluorine enhancing potency against Gram-positive bacteria .
Future Directions and Challenges
Targeted Drug Design
Future research should explore structure-activity relationships (SAR) by synthesizing analogs with varied halogen patterns and amine chain lengths. Computational docking studies could identify potential targets, such as bacterial dihydrofolate reductase or neuronal receptors .
Scalability and Green Chemistry
Current synthetic routes rely on stoichiometric AlCl, posing environmental concerns. Developing catalytic methods using ionic liquids or heterogeneous catalysts could improve sustainability.
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